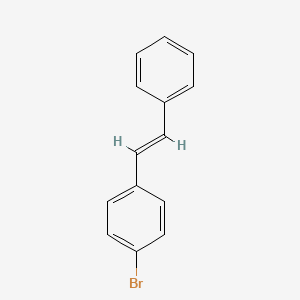

4-Bromostilbene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-24-3 | |

| Record name | 4714-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromostilbene: A Comprehensive Technical Guide for Researchers

Introduction: 4-Bromostilbene is an organic compound belonging to the stilbenoid family, a class of molecules characterized by a C6-C2-C6 carbon skeleton. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and applications, with a particular focus on its relevance to researchers in chemistry and drug development. The stilbene core is a privileged scaffold in medicinal chemistry, found in naturally occurring bioactive compounds like resveratrol and the potent anti-cancer agent combretastatin A-4.[1][2] As a halogenated derivative, this compound serves as a versatile synthetic intermediate for creating novel molecules with potential therapeutic applications.[3]

Compound Identification and Chemical Properties

This compound is most commonly available as the trans-(E)-isomer, which is the more thermodynamically stable configuration. It appears as a white to off-white crystalline solid.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 4714-24-3[5][6][7][8][9] |

| Molecular Formula | C₁₄H₁₁Br[3][5][6] |

| IUPAC Name | 1-bromo-4-[(E)-2-phenylethenyl]benzene[10][11] |

| Synonyms | (E)-4-Bromostilbene, trans-4-Bromostilbene, 1-Bromo-4-styrylbenzene[5][9] |

| MDL Number | MFCD00155020[6][7] |

| PubChem CID | 5374623[10] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 259.14 g/mol | [6][10] |

| Melting Point | 138-141 °C | [6][7] |

| Boiling Point | 342.0 °C at 760 mmHg | [5][8] |

| Density | ~1.4 g/cm³ | [3][8] |

| Appearance | White to off-white solid/crystalline powder | [3][4] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water. |[3][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Data for ¹H NMR, ¹³C NMR, and Mass Spectrometry are available through various chemical databases.[10][13][14]

-

¹H NMR: The proton NMR spectrum is characteristic of the stilbene structure, showing signals in the aromatic region and for the vinylic protons.[13]

-

¹³C NMR: The carbon NMR provides information on the number and chemical environment of the carbon atoms in the molecule.[10]

-

Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.[10][14]

Synthesis and Experimental Protocols

This compound can be synthesized through various olefination reactions. A common laboratory method is a palladium-catalyzed Heck-type reaction.

Experimental Protocol: Synthesis via Heck-Type Reaction [15]

This protocol describes the synthesis of this compound from 4-bromobenzoyl chloride and styrene.

-

Reagents:

-

Palladium acetate (Pd(OAc)₂): 0.448 g (2.0 mmol)

-

4-Bromobenzoyl chloride: 43.88 g (0.2 mol)

-

Styrene: 26 g (0.25 mol)

-

Tri-n-butylamine: 37.06 g (0.2 mol)

-

p-Xylene: 200 mL

-

-

Procedure:

-

Combine palladium acetate, 4-bromobenzoyl chloride, styrene, and tri-n-butylamine in 200 mL of p-xylene in a suitable reaction vessel.

-

Stir the mixture at 120 °C for 4 hours.

-

After cooling, extract the reaction mixture with 2 N HCl and subsequently with 2 N NaOH.

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

Purify the crude product using column chromatography on silica gel with toluene as the eluent.

-

Recrystallize the purified product from n-hexane to yield this compound as pale yellow crystals.[15]

-

-

Expected Yield: Approximately 51%[15]

Applications in Research and Drug Development

The stilbene scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, and anticancer effects.[16][17]

-

Synthetic Intermediate: this compound is primarily used as a building block in organic synthesis.[3] The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex, poly-functionalized stilbenoids.

-

Drug Discovery: As a stilbene derivative, it serves as a precursor for synthesizing novel compounds for biological screening. By modifying the stilbene core, researchers aim to develop analogs with improved pharmacokinetic properties or enhanced activity against specific biological targets, such as enzymes or receptors involved in disease pathways.[1] The development of stilbene-based hybrids is an active area of research for diseases like cancer and Alzheimer's.[2]

-

Materials Science: It can be used in the synthesis of dyes and fluorescent agents, leveraging the conjugated pi-system of the stilbene backbone.[3][12]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazards: It is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[10] It may cause skin, eye, and respiratory irritation.[7]

-

Precautions: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin or eyes.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 4714-24-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound 95 4714-24-3 [sigmaaldrich.com]

- 7. 4714-24-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-4-Bromostilbene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. chembk.com [chembk.com]

- 13. This compound(4714-24-3) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. prepchem.com [prepchem.com]

- 16. benthamscience.com [benthamscience.com]

- 17. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (E)-1-bromo-4-(2-phenylethenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-1-bromo-4-(2-phenylethenyl)benzene, a stilbene derivative of interest in medicinal chemistry and materials science. The document details three primary synthetic methodologies: the Wittig reaction, the Heck reaction, and the Horner-Wadsworth-Emmons reaction. Each method is presented with a detailed experimental protocol, alongside tabulated quantitative data for reaction yields and product characterization.

Core Synthetic Strategies

The synthesis of (E)-1-bromo-4-(2-phenylethenyl)benzene, also known as (E)-4-bromostilbene, is centered around the formation of a carbon-carbon double bond connecting a 4-bromophenyl group and a phenyl group. The three methodologies discussed herein are cornerstone reactions in organic synthesis for achieving such transformations, with each offering distinct advantages in terms of stereoselectivity, reagent availability, and reaction conditions.

Data Presentation

Physical and Spectroscopic Data of (E)-1-bromo-4-(2-phenylethenyl)benzene

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁Br | [1] |

| Molecular Weight | 259.14 g/mol | [1] |

| Melting Point | 140 °C | [2] |

| Appearance | White to off-white solid | [2] |

Spectroscopic Data for Product Characterization

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Mass Spectrometry (EI) | FTIR (KBr) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z | Wavenumber (cm⁻¹) |

| 7.51-7.44 (m, 4H) | 137.0 | 258/260 (M⁺) | ~3020 (aromatic C-H stretch) |

| 7.38-7.26 (m, 5H) | 134.1 | 178 | ~1590 (aromatic C=C stretch) |

| 7.08 (s, 2H) | 128.9 | 179 | ~960 ((E)-alkene C-H bend) |

| 128.2 | ~820 (para-disubstituted benzene C-H bend) | ||

| 128.1 | ~540 (C-Br stretch) | ||

| 127.2 | |||

| 126.9 | |||

| 125.9 | |||

| 120.8 |

Note: Spectroscopic data is compiled from multiple sources and may vary slightly depending on the experimental conditions.

Comparison of Synthetic Methodologies

| Method | Typical Yield | Key Reagents | Stereoselectivity | Notes |

| Wittig Reaction | 60-80% | 4-Bromobenzaldehyde, Benzyltriphenylphosphonium chloride, K₃PO₄ | Mixture of (E) and (Z) isomers, (E) favored | A solvent-free, mechanochemical approach offers a greener alternative. |

| Heck Reaction | 70-95% | 4-Bromostyrene, Benzene (or Phenylboronic acid), Pd catalyst, Base | Predominantly (E) isomer | Offers high efficiency and functional group tolerance. |

| Horner-Wadsworth-Emmons | 80-95% | 4-Bromobenzaldehyde, Diethyl benzylphosphonate, Strong base | High (E)-selectivity | The use of a phosphonate-stabilized carbanion leads to excellent stereocontrol. |

Experimental Protocols

Wittig Reaction: A Solvent-Free Approach

This protocol is adapted from a green chemistry experiment and utilizes a solvent-free, mechanochemical approach.[3]

Reagents:

-

4-Bromobenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Potassium phosphate (tribasic)

Procedure:

-

In a mortar, combine 4-bromobenzaldehyde (1.0 mmol), benzyltriphenylphosphonium chloride (1.1 mmol), and potassium phosphate (2.0 mmol).

-

Grind the mixture vigorously with a pestle for 15-20 minutes. The mixture will become a paste and may change color.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and stir to dissolve the inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford (E)-1-bromo-4-(2-phenylethenyl)benzene as a white solid.[4][5]

Heck Reaction

This protocol is a general procedure for the Heck arylation of styrenes with aryl bromides.[6]

Reagents:

-

4-Bromostyrene

-

Benzene (or Phenylboronic acid as a safer alternative)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), 4-bromostyrene (1.0 mmol), and benzene (or phenylboronic acid, 1.2 mmol).

-

Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the (E)-isomer.

Horner-Wadsworth-Emmons Reaction

This method provides high (E)-stereoselectivity.[7][8]

Reagents:

-

4-Bromobenzaldehyde

-

Diethyl benzylphosphonate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes.

-

Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl benzylphosphonate (1.0 mmol) in anhydrous THF (2 mL) to the stirred suspension of sodium hydride.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo.

-

Purify the crude product by flash chromatography on silica gel or recrystallization to give pure (E)-1-bromo-4-(2-phenylethenyl)benzene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Comparative workflow of the three main synthetic routes.

Caption: Simplified mechanism of the Wittig reaction.

Caption: Catalytic cycle of the Heck reaction.

References

- 1. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4714-24-3 [chemicalbook.com]

- 3. gctlc.org [gctlc.org]

- 4. chem.rochester.edu [chem.rochester.edu]

- 5. benchchem.com [benchchem.com]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 4-Bromostilbene: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromostilbene, a halogenated derivative of the stilbene scaffold. Stilbenoids are a class of compounds that have garnered significant interest in the scientific community for their diverse biological activities. This document details the chemical structure, IUPAC nomenclature, and physicochemical properties of this compound. Furthermore, it presents detailed experimental protocols for its synthesis and explores its relevance within the broader context of the biological activities of stilbenoids, with a focus on potential signaling pathway interactions.

Chemical Structure and IUPAC Name

This compound is characterized by a stilbene backbone with a bromine atom substituted at the fourth position of one of the phenyl rings. The presence and position of the bromine atom significantly influence the molecule's electronic properties and biological interactions. The most stable isomer is the (E)- or trans-isomer, where the phenyl rings are on opposite sides of the carbon-carbon double bond.

| Identifier | Information |

| Chemical Structure | (Image of this compound structure) |

| IUPAC Name | 1-bromo-4-[(E)-2-phenylethenyl]benzene[1] |

| Synonyms | 1-Bromo-4-styrylbenzene, trans-4-Bromostilbene[1] |

| Molecular Formula | C₁₄H₁₁Br |

| CAS Number | 4714-24-3 |

| SMILES | C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br[1] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are crucial for its application in research and development, influencing its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 259.14 g/mol | |

| Melting Point | 138-141 °C | |

| Boiling Point | 342.0±17.0 °C at 760 mmHg | |

| Density | 1.4±0.1 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | |

| Appearance | White to off-white solid |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various established organic chemistry reactions. The Heck reaction and the Wittig reaction are two common and effective methods.

Synthesis via the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

Reaction Scheme:

Benzyltriphenylphosphonium halide + 4-Bromobenzaldehyde --(Base)--> this compound + Triphenylphosphine oxide

Caption: The Nrf2 signaling pathway and potential activation by this compound.

Conclusion

This compound is a synthetically accessible derivative of the stilbene family with well-defined chemical and physical properties. While its specific biological functions are still under investigation, its structural relationship to other bioactive stilbenoids suggests potential roles in modulating key cellular signaling pathways, such as the Nrf2-mediated antioxidant response. The detailed synthetic protocols provided herein serve as a valuable resource for researchers aiming to synthesize and further explore the therapeutic potential of this and related compounds in the fields of medicinal chemistry and drug development. Further studies are warranted to fully elucidate the biological activity and mechanism of action of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromostilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromostilbene, a halogenated derivative of stilbene, serves as a crucial intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Its unique structural features, comprising a trans-double bond connecting a phenyl and a bromophenyl ring, impart specific physical and chemical properties that are critical for its application in the development of novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 1-bromo-4-[(1E)-2-phenylethenyl]benzene | [1] |

| Synonyms | (E)-4-Bromostilbene, trans-4-Bromostilbene, 1-Bromo-4-styrylbenzene | [1] |

| CAS Number | 4714-24-3 | [1] |

| Molecular Formula | C₁₄H₁₁Br | [1][2] |

| Molecular Weight | 259.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | 138-141 °C | [3] |

| Boiling Point | 342.0 ± 17.0 °C at 760 mmHg | |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | [2] |

| Flash Point | 159.1 °C | [2] |

| Refractive Index | 1.679 | [2] |

| Storage | Store at 2-8°C in a dry, cool, and well-ventilated place. | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | The vinylic protons are expected to show a large coupling constant (J > 15 Hz), characteristic of a trans-alkene. Aromatic protons will appear in the range of 7.2-7.6 ppm. |

| ¹³C NMR | The spectrum will show distinct signals for the vinylic carbons and the aromatic carbons. The carbon attached to the bromine atom will be influenced by the "heavy atom effect," causing an upfield shift.[4] |

| FT-IR | Characteristic peaks include C-H stretching of the aromatic rings and the vinyl group, C=C stretching of the alkene and aromatic rings, and a strong peak around 960 cm⁻¹ corresponding to the trans C-H bend of the alkene.[3] |

| UV-Vis | The extended conjugation of the stilbene core results in strong UV absorption. The absorption maximum (λ_max) is typically observed in the range of 297-325 nm, corresponding to the π-π* transition.[4] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the bromine atom and cleavage of the vinyl group.[1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are the Heck reaction and the Wittig reaction.

1. Heck Reaction Protocol

The Heck reaction provides a reliable method for the synthesis of trans-stilbenes through the palladium-catalyzed coupling of an aryl halide with an alkene.

-

Reactants: 4-Bromoiodobenzene, Styrene, Palladium(II) acetate (Pd(OAc)₂), Tri-n-butylamine, p-Xylene.

-

Procedure:

-

To a round-bottom flask, add palladium(II) acetate (0.01 eq), 4-bromoiodobenzene (1.0 eq), styrene (1.2 eq), and tri-n-butylamine (1.0 eq) in p-xylene.

-

Stir the mixture at 120°C for 4 hours under an inert atmosphere.

-

After cooling to room temperature, extract the reaction mixture with 2 N HCl and 2 N NaOH.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using toluene as the eluent.

-

Recrystallize the product from n-hexane to obtain pale yellow crystals of this compound.

-

2. Wittig Reaction Protocol

The Wittig reaction is a versatile method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.

-

Reactants: 4-Bromobenzyl bromide, Triphenylphosphine (PPh₃), Benzaldehyde, Sodium methoxide (NaOMe), Methanol.

-

Procedure:

-

Ylide Preparation: Reflux a mixture of 4-bromobenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in dry methanol to form the phosphonium salt. After cooling, add sodium methoxide (1.0 eq) to generate the ylide.

-

Reaction: To the ylide solution, add benzaldehyde (1.0 eq) and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography. Triphenylphosphine oxide is a common byproduct.[5]

-

Purification of this compound

High purity of this compound is essential for its use in drug development and materials science. The following protocols for recrystallization and column chromatography are recommended.

1. Recrystallization Protocol

Recrystallization is an effective technique for purifying solid compounds.

-

Solvent Selection: A suitable solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good choice.[6][7]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

-

2. Flash Column Chromatography Protocol

Flash column chromatography is a rapid and efficient method for separating compounds.

-

Mobile Phase: A mixture of hexane and ethyl acetate is a common eluent system. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for this compound.[10]

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane) and pack the column.[11][12]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

-

Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

-

Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to this compound.

References

- 1. This compound | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. rsc.org [rsc.org]

- 9. wiley-vch.de [wiley-vch.de]

- 10. Chromatography [chem.rochester.edu]

- 11. Chromatography [chem.rochester.edu]

- 12. orgsyn.org [orgsyn.org]

Spectroscopic Profile of 4-Bromostilbene: A Technical Guide

Introduction

4-Bromostilbene is a derivative of stilbene, a diarylethene consisting of a central ethene double bond with a phenyl group attached to each carbon atom. The presence of a bromine atom on one of the phenyl rings significantly influences its chemical properties and spectroscopic behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trans-4-Bromostilbene. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed reference for the characterization of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for trans-4-Bromostilbene, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework. The data presented here is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.50 | d | 8.5 | 2H, Aromatic (ortho to Br) |

| ~7.45 | d | 8.5 | 2H, Aromatic (meta to Br) |

| ~7.38 | m | - | 2H, Aromatic (ortho to vinyl) |

| ~7.30 | m | - | 3H, Aromatic (meta, para to vinyl) |

| ~7.05 | d | 16.3 | 1H, Vinylic |

| ~6.98 | d | 16.3 | 1H, Vinylic |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~137.2 | Aromatic C (ipso, attached to vinyl) |

| ~136.2 | Aromatic C (ipso, attached to vinyl) |

| ~131.9 | Aromatic CH (ortho to Br) |

| ~129.0 | Vinylic CH |

| ~128.8 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~126.6 | Aromatic CH |

| ~121.7 | Aromatic C (ipso, attached to Br) |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3025 | Medium | C-H stretch (Aromatic and Vinylic) |

| ~1585 | Strong | C=C stretch (Aromatic ring) |

| ~1488 | Strong | C=C stretch (Aromatic ring) |

| ~965 | Strong | =C-H bend (trans-alkene out-of-plane) |

| ~820 | Strong | C-H bend (para-disubstituted benzene) |

| ~540 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows the molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Relative Intensity | Assignment |

| 258/260 | High | [M]⁺ and [M+2]⁺ (Molecular ion peaks due to ⁷⁹Br and ⁸¹Br isotopes) |

| 178 | High | [M - Br]⁺ |

| 179 | Medium | [M - Br + H]⁺ |

| 123 | Low | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of solid this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2][3]

-

To ensure homogeneity, the solution can be gently vortexed or sonicated.[2]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.[3]

Data Acquisition:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by a process called shimming.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

The acquired FID is then Fourier transformed to generate the NMR spectrum.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[5]

-

Using a pipette, apply a drop of the prepared solution to the surface of the salt plate.[5]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

-

Visually inspect the film to ensure it is not too thick or too thin for optimal spectral acquisition.[5]

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation that is transmitted at each wavenumber.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

For a volatile solid like this compound, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated to induce vaporization.[6]

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺).[6][7]

-

Excess energy from the ionization process can cause the molecular ion to fragment into smaller ions and neutral species.[6][7]

-

The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.[6][7]

-

The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[7]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

The Dawn of Stilbenes: A Technical Guide to the Discovery and History of Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The stilbene scaffold, a 1,2-diphenylethylene core, has given rise to a vast and diverse family of natural and synthetic compounds with profound implications for human health. From the pioneering isolation of resveratrol to the discovery of the potent anticancer agent combretastatin, the history of stilbene derivatives is a compelling narrative of phytochemical exploration, synthetic innovation, and the gradual unraveling of complex biological activities. This technical guide provides an in-depth exploration of the discovery, history, and foundational studies of key stilbene derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms.

Resveratrol: The Pioneer Stilbenoid

The journey into the biological significance of stilbene derivatives began with the isolation of resveratrol. For decades after its initial discovery, it remained a relatively obscure compound until its "rediscovery" in the 1990s, which ignited a surge of research into its potential health benefits.

Discovery and History

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) was first isolated in 1939 by the Japanese scientist Michio Takaoka from the roots of the white hellebore, Veratrum grandiflorum.[1][2][3][4] The name "resveratrol" is a portmanteau derived from its chemical origin, a resorcinol derivative from a Veratrum species.[2] Following its initial discovery, resveratrol was mentioned in sporadic reports but did not garner significant scientific attention.[1][2][4]

Biological Activities and Quantitative Data

Resveratrol is renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[3] Its therapeutic potential has been investigated in numerous preclinical and clinical studies.[4]

| Biological Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |

| Anticancer | Human Bladder Cancer (T24) | 69.33 µM | [6] |

| Anticancer | Chronic Myeloid Leukemia (K562) | 282.2 µM (24h), 107.1 µM (48h), 102.4 µM (72h) | [7] |

| Anticancer | Cervical Cancer (HeLa) | 108.7 µM | [8] |

| Anticancer | Cervical Cancer (CaSki) | 44.45 µM | [8] |

| Anticancer | Cervical Cancer (SiHa) | 91.15 µM | [8] |

| CYP1A2 Inhibition | Human Recombinant CYP1A2 | 46 µM | [9] |

| CYP1A2 Inhibition | Rat Liver Microsomes | 485 µM | [9] |

Pharmacokinetics in Humans (Oral Administration)

| Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability | Reference |

| 500 mg | 71.2 ± 42.4 | - | Low (<1%) due to rapid metabolism | [10] |

| 25-5000 mg | Linear increase with dose | Unaffected by dose | - | [11] |

| 25 mg | ~0.4 µg/mL (total resveratrol and metabolites) | - | ~70% absorption of radiolabeled dose | [12][13] |

Signaling Pathways

One of the most well-studied molecular targets of resveratrol is the sirtuin family of proteins, particularly SIRT1, a NAD+-dependent deacetylase. The activation of SIRT1 by resveratrol is a key mechanism underlying many of its beneficial effects.

Pterostilbene: A More Bioavailable Derivative

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol, has garnered significant interest due to its enhanced pharmacokinetic properties.

Discovery and History

Pterostilbene was first identified in 1977 by Langcake and Pryce. It is found in various natural sources, including blueberries and the heartwood of the Indian Kino Tree (Pterocarpus marsupium).[14] The key structural difference between pterostilbene and resveratrol is the presence of two methoxy groups in place of two hydroxyl groups, which contributes to its increased lipophilicity and oral bioavailability.[15]

Biological Activities and Quantitative Data

Pterostilbene exhibits a range of biological activities similar to resveratrol, including anticancer, anti-inflammatory, and antioxidant effects.[16] Its superior bioavailability may translate to enhanced potency in some biological systems.

| Biological Activity | Cell Line | IC50 (µM) | Reference |

| Anticancer | Cervical Cancer (HeLa) | 32.67 | [8] |

| Anticancer | Cervical Cancer (CaSki) | 14.83 | [8] |

| Anticancer | Cervical Cancer (SiHa) | 34.17 | [8] |

| Anticancer | Oral Squamous Carcinoma (OECM-1) | 40.19 | [17] |

| Anticancer | Oral Squamous Carcinoma (HSC-3) | > 50 | [17] |

| Anticancer | Melanoma (C32) | ~10 | [18] |

| Anticancer | Colon Cancer (HT-29) | 20.20 | [18] |

| Anticancer | Colon Cancer (SW1116) | 70.22 | [18] |

Pharmacokinetics in Humans (Oral Administration)

| Parameter | Value | Note | Reference |

| Oral Bioavailability | ~80-95% | Significantly higher than resveratrol | [15][16] |

| Half-life | ~105 minutes | Longer than resveratrol (~14 minutes) | [15] |

| Safety | Generally safe up to 250 mg/day in humans | Based on a clinical trial | [15] |

Signaling Pathways

Pterostilbene is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of the AMPK pathway is implicated in many of the therapeutic effects of pterostilbene.

Combretastatin A-4: A Potent Vascular Disrupting Agent

Combretastatin A-4 (CA-4) is a natural stilbene that has garnered significant attention for its potent anticancer and vascular-disrupting properties.

Discovery and History

Combretastatin was first isolated in the early 1980s by George R. Pettit and colleagues from the bark of the South African bush willow tree, Combretum caffrum.[19][20][21] The isolation was guided by bioassay, specifically the astrocyte reversal (9ASK) system of the National Cancer Institute, which identifies compounds with potential anticancer activity.[19] Combretastatin A-4, a cis-stilbene, was identified as a potent inhibitor of tubulin polymerization.[22] Due to its poor water solubility, a phosphate prodrug, combretastatin A-4 phosphate (CA4P or fosbretabulin), was developed for clinical use.[22]

Biological Activities and Quantitative Data

The primary mechanism of action of CA-4 is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, CA-4 selectively targets and disrupts the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.

| Biological Activity | Parameter | Value | Reference |

| Tubulin Polymerization Inhibition | IC50 | 2-3 µM | [23] |

| Anticancer | Murine Lymphocytic Leukemia (L1210, P388) | ED50 ~0.003 µM | [23] |

| Anticancer | Human Colon Cancer (LoVo) | ED50 = 0.005 µg/mL | [23] |

| Anticancer | Human Colon Cancer (HT 29) | ED50 = 0.02 µg/mL | [23] |

| Anticancer | Human Colon Cancer (Colo 205) | ED50 = 0.07 µg/mL | [23] |

Clinical Trial Data for Combretastatin A-4 Phosphate (CA4P)

| Trial Phase | Cancer Type | Dose | Key Findings | Reference |

| Phase II | Advanced Anaplastic Thyroid Carcinoma | 45 mg/m² IV on days 1, 8, 15 every 28 days | No objective responses, but 28% of patients were progression-free for >3 months. Well-tolerated. | [24] |

| Phase II | GI/Pancreatic Neuroendocrine Tumors | - | Primary endpoint not met, but some activity and generally safe. | [25] |

| Phase II | Platinum-resistant Ovarian Cancer | 63 mg/m² with carboplatin and paclitaxel | 13.5% partial response rate (RECIST). | [26] |

| Phase II | Recurrent Ovarian Cancer | 60 mg/m² with bevacizumab | Near 3-month progression-free survival benefit. | [26] |

Signaling Pathways

The vascular-disrupting effects of CA-4 are mediated by its impact on endothelial cells, leading to changes in cell shape and the disruption of cell-cell junctions. This involves the VE-cadherin signaling pathway. The induction of apoptosis in cancer cells following microtubule disruption involves the PI3K/Akt and MAPK/ERK pathways.

References

- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resveratrol: Twenty Years of Growth, Development and Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldsresearchassociation.com [worldsresearchassociation.com]

- 4. researchgate.net [researchgate.net]

- 5. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Resveratrol on Cell Viability in the Burkitt’s Lymphoma Cell Line Ramos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Combretastatin A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol Bioavailability After Oral Administration: A Meta-Analysis of Clinical Trial Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ipsumvitamin.ru [ipsumvitamin.ru]

- 14. lauruslabs.com [lauruslabs.com]

- 15. Analysis of Safety from a Human Clinical Trial with Pterostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]

- 17. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ascopubs.org [ascopubs.org]

- 25. ascopubs.org [ascopubs.org]

- 26. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Bromostilbene: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 4-bromostilbene, a pivotal compound in organic synthesis and materials science. This guide provides a comprehensive overview of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a derivative of stilbene, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fluorescent agents.[1][2][3][4][5][6] Its utility in these applications is intrinsically linked to its solubility, which dictates the choice of solvents for reactions, purification, and formulation. Understanding the solubility profile of this compound is therefore a critical parameter for optimizing experimental conditions and achieving desired outcomes. This technical guide aims to provide a thorough understanding of this compound's solubility, offering both qualitative data and a framework for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₄H₁₁Br[1][2] |

| Molecular Weight | 259.14 g/mol [1] |

| Appearance | White crystalline or powdery solid[2][4][6] |

| Melting Point | 138-141 °C |

| Boiling Point | 342.0 ± 17.0 °C at 760 mmHg[7] |

| CAS Number | 4714-24-3 |

Solubility of this compound in Common Organic Solvents

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Polarity | Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2][3][4][6] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[2][4][6] |

| Ether (Diethyl ether) | (C₂H₅)₂O | Nonpolar | Soluble[3] |

| Chloroform | CHCl₃ | Moderately Polar | Soluble[3] |

| Water | H₂O | Polar Protic | Insoluble[2][3][4][6] |

Note on Quantitative Data: The absence of specific solubility values (e.g., in g/100 mL or mol/L) in readily accessible sources highlights a gap in the documented physical properties of this compound. Researchers requiring precise solubility data are encouraged to perform experimental determinations.

Expected Solubility Trends: A Comparative Analysis with trans-Stilbene

Given the structural similarity between this compound and its parent compound, trans-stilbene, the solubility behavior of the latter can provide valuable insights. trans-Stilbene is known to be highly soluble in many organic solvents. The introduction of a bromine atom in the 4-position of one of the phenyl rings in this compound increases the molecule's molecular weight and may slightly alter its polarity. However, the overall nonpolar character is maintained. Therefore, it is reasonable to expect that this compound will exhibit good solubility in a range of nonpolar and moderately polar organic solvents, similar to trans-stilbene.

Experimental Protocols for Solubility Determination

For researchers who need to quantify the solubility of this compound, the isothermal shake-flask method is a reliable and widely accepted technique.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator shaker

-

Analytical balance

-

Magnetic stirrer and stir bars (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a conical flask. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the chosen organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled environment (e.g., a water bath or incubator shaker) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant rate for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is achieved when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry container to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Alternative Analytical Techniques for Solubility Measurement

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying compounds in a mixture. It is particularly useful for solubility determination due to its high sensitivity and specificity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the concentration of a dissolved solute in the presence of its solid form, offering a rapid and non-invasive method for solubility measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, based on currently available information. While quantitative data remains sparse, the provided qualitative information, coupled with a detailed experimental protocol, empowers researchers to effectively utilize this compound in their work and to determine its precise solubility as needed. The visual representation of the experimental workflow further clarifies the process, making this guide a valuable resource for scientists and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of trans-4-Bromostilbene from 4-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-4-Bromostilbene from 4-bromobenzaldehyde, a key reaction in the preparation of various organic compounds. This document details established synthetic protocols, presents quantitative data for reaction performance, and illustrates the experimental workflow. The information is intended to be a valuable resource for professionals in organic synthesis and drug development.

Introduction

The synthesis of stilbene derivatives is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. trans-4-Bromostilbene, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions at the bromo-position. The most common and effective methods for the synthesis of trans-4-Bromostilbene from 4-bromobenzaldehyde are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. While the Wittig reaction is a widely used method for alkene synthesis, the HWE reaction often provides higher selectivity for the desired trans (E)-isomer.

Synthetic Methodologies

Two primary methodologies are discussed for the synthesis of trans-4-Bromostilbene from 4-bromobenzaldehyde: the Wittig reaction and the Horner-Wadsworth-Emmons reaction.

1. Wittig Reaction: This reaction involves the use of a phosphorus ylide, generated from a phosphonium salt, to convert an aldehyde into an alkene. For the synthesis of 4-bromostilbene, benzyltriphenylphosphonium chloride is reacted with 4-bromobenzaldehyde in the presence of a base. A solvent-free approach offers a greener alternative to traditional solution-phase Wittig reactions.[1][2]

2. Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide. The HWE reaction generally favors the formation of the trans (E)-alkene, and the water-soluble phosphate byproduct simplifies purification.[3][4]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of trans-4-Bromostilbene.

Table 1: Reaction Parameters and Yields

| Reaction Method | Base | Solvent | Reaction Time | Yield (%) | E/Z Ratio | Reference |

| Wittig Reaction (Solvent-Free) | K₃PO₄ | None | 20 min - 3 hours | >85% (mixture of isomers) | Mixture | [2] |

| Horner-Wadsworth-Emmons | NaH | THF / DME | - | High | Predominantly E | [3] |

Note: Specific yield for the isolated trans-isomer in the solvent-free Wittig reaction is dependent on the purification method.

Table 2: Physicochemical and Spectroscopic Data of trans-4-Bromostilbene

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁Br | [5] |

| Molecular Weight | 259.14 g/mol | [5] |

| Melting Point | 140 °C | [6] |

| Appearance | White crystalline solid | [7] |

| ¹H NMR | Spectral data available | [8] |

| ¹³C NMR | Spectral data available | |

| Mass Spectrum (GC-MS) | Spectral data available | [9] |

Experimental Protocols

Protocol 1: Solvent-Free Wittig Reaction

This protocol is adapted from a green chemistry approach for the synthesis of (E)- and (Z)-1-(4-bromophenyl)-2-phenylethene.[2]

Materials:

-

4-bromobenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

Tribasic potassium phosphate (K₃PO₄)

-

Mortar and pestle

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar, combine 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, and tribasic potassium phosphate.

-

Grind the mixture vigorously with a pestle for 20 minutes at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product mixture contains both (E) and (Z) isomers of this compound and triphenylphosphine oxide.

-

The trans-isomer can be selectively isolated by recrystallization from ethanol.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol provides a general procedure for the HWE reaction, which is known to favor the formation of trans-alkenes.[3][4]

Materials:

-

Diethyl benzylphosphonate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl ether (DME)

-

4-bromobenzaldehyde

Procedure:

-

Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF or DME. Cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl benzylphosphonate dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature until hydrogen evolution ceases.

-

Reaction with Aldehyde: Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of 4-bromobenzaldehyde in anhydrous THF or DME dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

-

Work-up and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure trans-4-Bromostilbene. The water-soluble phosphate byproduct is easily removed during the aqueous work-up.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of trans-4-Bromostilbene via the Horner-Wadsworth-Emmons reaction.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

References

- 1. gctlc.org [gctlc.org]

- 2. researchgate.net [researchgate.net]

- 3. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-Bromostilbene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. This compound(4714-24-3) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

The Potent Biological Activities of Halogenated Stilbenes: A Technical Guide for Drug Development

Introduction: Stilbenes, a class of naturally occurring phenolic compounds, have long been recognized for their diverse pharmacological properties. The introduction of halogen atoms onto the stilbene scaffold has emerged as a powerful strategy to modulate their biological activity, bioavailability, and metabolic stability. This technical guide provides an in-depth overview of the biological activities of halogenated stilbenes, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. Detailed experimental protocols and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this promising field.

Anticancer Activity

Halogenation has been shown to significantly enhance the anticancer potential of stilbene derivatives. Brominated and chlorinated stilbenes, in particular, have demonstrated potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Halogenated Stilbenes (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4,5-Trimethoxy-4'-bromo-trans-stilbene | SW480 (colorectal) | 5.1 | [1] |

| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | SW480 (colorectal) | Not specified | |

| 2-Chlororesveratrol | Not specified | Not specified | |

| 4-Iodoresveratrol | Not specified | Not specified | |

| Fluorinated resveratrol analogues | Various | Not specified | [1] |

Note: Specific IC50 values for all listed compounds were not consistently available in the initial search results. Further targeted literature review would be necessary to populate this table completely.

Antimicrobial Activity

Halogenated stilbenes exhibit significant activity against a spectrum of microbial pathogens, including bacteria and fungi. The introduction of halogens can enhance the lipophilicity of the stilbene core, facilitating its interaction with microbial cell membranes and subsequent disruption of cellular processes.

Table 2: Antimicrobial Activity of Halogenated Stilbenes (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Chloro-resveratrol | Candida albicans | More active than fluconazole | [2] |

| 2-Bromo-resveratrol | Candida albicans | More active than fluconazole | [2] |

| Halogenated resveratrol derivative 4d | Staphylococcus aureus | 3.90 | [2] |

| Halogenated resveratrol derivative 4d | Escherichia coli | 15.6 | [2] |

| Halogenated resveratrol derivative 4a | Escherichia coli | 31.3 | [2] |

| Halogenated resveratrol derivative 4b | Escherichia coli | 125 | [2] |

| Halogenated resveratrol derivative 4c | Escherichia coli | 62.5 | [2] |

| Halogenated resveratrol derivative 4e | Escherichia coli | 31.3 | [2] |

| Halogenated resveratrol derivative 4a | Staphylococcus aureus | 31.3 | [2] |

| Halogenated resveratrol derivative 4b | Staphylococcus aureus | 62.5 | [2] |

| Halogenated resveratrol derivative 4c | Staphylococcus aureus | 31.3 | [2] |

| Halogenated resveratrol derivative 4e | Staphylococcus aureus | 7.81 | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Halogenated stilbenes have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Table 3: Anti-inflammatory Activity of Halogenated Stilbenes

| Compound | Assay | Effect | Reference |

| Fluorinated benzofuran derivatives | LPS-stimulated macrophages | Inhibition of COX-2 and NOS2 expression, decreased IL-6, CCL2, NO, and PGE2 secretion. | [3] |

| Pterostilbene (a stilbenoid) | LPS-activated microglia | Suppression of NO production and iNOS mRNA expression. Inhibition of IL-6 and TNF-α production. | [4] |

Antioxidant Activity

The antioxidant properties of stilbenes are well-documented, and halogenation can influence this activity. They can scavenge free radicals and protect cells from oxidative damage, a process implicated in aging and various chronic diseases.

Table 4: Antioxidant Activity of Halogenated Stilbenes

| Compound | Assay | IC50/Effect | Reference |

| Halogenated resveratrol derivatives | DPPH radical scavenging | Lower IC50 values compared to resveratrol | [5] |

Note: Specific IC50 values for the antioxidant activity of various halogenated stilbenes would require a more targeted literature search.

Key Signaling Pathways

The biological activities of halogenated stilbenes are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress of Antimicrobial Mechanisms of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway [agris.fao.org]

The Rising Star of Materials Science: A Technical Guide to 4-Bromostilbene's Potential

An In-Depth Exploration of 4-Bromostilbene's Applications in the Development of Advanced Functional Materials

For Immediate Release

In the dynamic field of materials science, the quest for novel organic compounds with tunable optical and electronic properties is incessant. Among the myriad of molecular building blocks, this compound has emerged as a particularly promising precursor for the synthesis of a new generation of functional materials. This technical guide delves into the core applications of this compound, offering researchers, scientists, and professionals in drug development a comprehensive overview of its potential in creating advanced materials for organic electronics and photonics.

Core Properties of this compound

This compound is an organic compound characterized by a stilbene backbone with a bromine atom substituted on one of its phenyl rings. This bromine atom serves as a highly versatile functional handle, enabling a variety of cross-coupling reactions that are fundamental to the construction of complex conjugated molecules.

| Property | Value |

| Molecular Formula | C₁₄H₁₁Br |

| Molecular Weight | 259.14 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 138-141 °C |

| Solubility | Soluble in organic solvents like THF, DMF |

| CAS Number | 4714-24-3 |

Synthetic Pathways Leveraging this compound

The true potential of this compound in materials science is unlocked through its participation in powerful carbon-carbon bond-forming reactions. These reactions allow for the precise engineering of molecular architectures with tailored optoelectronic properties.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and is extensively used to create complex aromatic compounds. In this reaction, the bromine atom of this compound is catalytically replaced by an aryl group from an organoboron reagent, such as a boronic acid or boronic ester. This method is highly efficient for synthesizing stilbene-based oligomers and polymers with extended π-conjugation, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

A general workflow for the synthesis of a this compound-derived polymer via Suzuki coupling is illustrated below.

Mizoroki-Heck Coupling

The Mizoroki-Heck reaction provides another powerful route to extend the conjugation of this compound. This palladium-catalyzed reaction couples this compound with an alkene, forming a new carbon-carbon bond and a substituted stilbene derivative. This methodology is particularly useful for synthesizing small molecules and side chains of polymers with specific photophysical properties.

Potential Applications in Materials Science

The derivatives of this compound are at the forefront of research in organic electronics due to their inherent fluorescent and charge-transporting capabilities.

Organic Light-Emitting Diodes (OLEDs)

Stilbene-containing materials are known for their strong fluorescence, making them excellent candidates for the emissive layer in OLEDs. By incorporating this compound into polymeric or small molecule structures, it is possible to tune the emission color and improve the efficiency and stability of OLED devices. The bromine atom allows for the introduction of various functional groups that can enhance charge injection and transport, leading to better device performance.

Organic Field-Effect Transistors (OFETs)

The extended π-conjugated systems that can be built from this compound are essential for efficient charge transport in the active layer of OFETs. The ability to create well-defined, highly ordered polymeric structures through controlled polymerization techniques starting from this compound is a key area of investigation for developing high-performance organic semiconductors.

Fluorescent Sensors

The fluorescence of stilbene derivatives can be sensitive to their local environment. This property can be exploited to develop chemical sensors where the presence of a specific analyte quenches or enhances the fluorescence of a this compound-based material.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound-based materials. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling of (E)-4-Bromostilbene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

(E)-4-Bromostilbene

-

Arylboronic acid or arylboronic pinacol ester

-

Palladium catalyst (e.g., Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, KOH, or Cs₂CO₃)

-

Anhydrous solvent (e.g., THF, DMF, or Toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine (E)-4-Bromostilbene (1.0 eq.), the arylboronic acid/ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. Then, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

The logical relationship for a multi-step synthesis starting from this compound to a functional polymer for material characterization is depicted in the following diagram.

Future Outlook

The versatility of this compound as a synthetic building block ensures its continued importance in the advancement of materials science. Future research will likely focus on the development of novel catalysts to enable more efficient and sustainable synthetic routes. Furthermore, the exploration of new derivatives of this compound will undoubtedly lead to the discovery of materials with unprecedented properties, paving the way for the next generation of organic electronic devices and sensors. As our understanding of the structure-property relationships in these materials deepens, the era of rationally designed, high-performance organic materials based on this compound is just beginning.

An In-depth Technical Guide on the Isomerism of 4-Bromostilbene: A Focus on Cis and Trans Isomer Stability

Authored for: Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Stilbene derivatives are a cornerstone in various chemical and pharmaceutical research areas due to their unique photochemical properties and biological activities. 4-Bromostilbene, a halogenated derivative, exists as two primary geometric isomers: cis (Z) and trans (E). The spatial arrangement of the substituents around the central carbon-carbon double bond dictates the molecule's overall stability, reactivity, and spectroscopic properties. This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-4-Bromostilbene, supported by thermodynamic data, spectroscopic characterization, and detailed experimental protocols. The trans isomer is demonstrably the more stable configuration, a fact attributed to reduced steric hindrance and a more planar molecular geometry, which allows for greater electronic conjugation.

Molecular Structure and Stereoisomerism

Geometric isomerism in this compound arises from the restricted rotation about the central C=C double bond. The two isomers, cis and trans, are diastereomers with distinct chemical and physical properties.

-

trans-4-Bromostilbene (E-isomer): The two phenyl rings are positioned on opposite sides of the double bond. This arrangement minimizes steric repulsion between the bulky aromatic groups, allowing the molecule to adopt a more planar and energetically favorable conformation.

-

cis-4-Bromostilbene (Z-isomer): The two phenyl rings are on the same side of the double bond. This leads to significant steric hindrance, forcing the phenyl rings to twist out of the plane of the double bond to alleviate the strain. This deviation from planarity disrupts the π-system conjugation and raises the molecule's internal energy.

Caption: Relative energy levels of cis and trans isomers.

Table 1: Thermodynamic and Physicochemical Properties